molecular formula C10H12O2 B2486003 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol CAS No. 182954-07-0

1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol

Cat. No.: B2486003
CAS No.: 182954-07-0
M. Wt: 164.204
InChI Key: KQGQBZMWWLQJCQ-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This specific compound is characterized by the presence of a hydroxyl group at the 5th position and two methyl groups at the 1st position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. This reaction typically requires the use of a strong base, such as sodium hydroxide or potassium hydroxide, and elevated temperatures to facilitate the cyclization process .

Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. This method often employs transition-metal catalysis, such as palladium or copper catalysts, to promote the cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production typically requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with various enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Lacks the hydroxyl and methyl groups present in 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol.

    3-Methyl-2,3-dihydrobenzofuran: Contains a methyl group at the 3rd position but lacks the hydroxyl group.

    (1,1-Dimethyl-1,3-dihydro-2-benzofuran-5-yl)boronic acid: Contains a boronic acid group instead of a hydroxyl group .

Uniqueness

This compound is unique due to the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1,1-dimethyl-3H-2-benzofuran-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)9-4-3-8(11)5-7(9)6-12-10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGQBZMWWLQJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CO1)C=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182954-07-0
Record name 1,1-dimethyl-1,3-dihydro-2-benzofuran-5-ol
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URL https://echa.europa.eu/information-on-chemicals
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